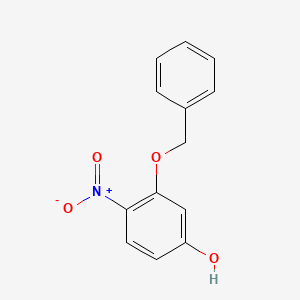

2-Benzyloxy-4-hydroxynitrobenzene

Description

2-Benzyloxy-4-hydroxynitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 2, a hydroxyl group (-OH) at position 4, and a nitro group (-NO₂) at position 5 (inferred from numbering conventions). This compound is of interest in organic synthesis due to its multifunctional substituents, which enable diverse reactivity, including electrophilic substitution and hydrogen-bonding interactions.

Properties

IUPAC Name |

4-nitro-3-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMKDBZWWJLVIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-4-hydroxynitrobenzene typically involves the nitration of 2-benzyloxyphenol. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring. Common reagents used in this process include nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed at low temperatures to prevent over-nitration and to achieve high yields of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The nitro group (-NO₂) at the para position directs electrophiles to the ortho and meta positions relative to the hydroxyl group. In nitrophenol derivatives, hydroxyl radicals (- OH) preferentially attack the ortho position, forming dihydroxynitrocyclohexadienyl (DHNCD) radicals . For 2-benzyloxy-4-hydroxynitrobenzene, this pathway likely generates intermediates that disproportionate to yield 4-nitrocatechol (4NC) and regenerate the parent compound .

Key Data:

| Reaction Condition | Major Product | Yield (%) |

|---|---|---|

| Aqueous OH radicals | 4NC + 4-nitrophenol | 21–35 |

Nucleophilic Aromatic Substitution

The nitro group activates the benzene ring for nucleophilic attack at positions ortho and para to itself. In benzyloxy-substituted systems, nucleophiles (e.g., amines, alkoxides) displace the benzyloxy group under basic conditions . For example:

-

Benzyloxy cleavage : Reaction with NaHCO₃/KI in CH₃CN removes the benzyloxy group, yielding a dihydroxy intermediate .

-

Amide formation : Nucleophilic substitution at the nitro-activated position with amines generates aryl amides .

Nitro Group Reduction

Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, producing 2-benzyloxy-4-aminophenol . Competing benzyloxy deprotection may occur under acidic conditions .

Oxidation of the Hydroxyl Group

The hydroxyl group oxidizes to a carbonyl in the presence of strong oxidants (e.g., KMnO₄), forming 2-benzyloxy-4-nitrobenzoquinone .

Radical-Mediated Pathways

In aqueous solutions, - OH radicals initiate ipso addition to the hydroxyl-bearing carbon, leading to 1,2,4-trihydroxybenzene (THB) via NO₂⁻ elimination . Oxygen stabilizes peroxy radicals, favoring ring-opening products over THB .

Proposed Mechanism:

-

- OH addition : Forms a cyclohexadienyl radical.

-

O₂ trapping : Generates a peroxy radical intermediate.

-

Decomposition : Yields maleic acid derivatives or regenerates nitrophenol .

Benzyloxy Group Reactivity

The benzyloxy moiety undergoes:

-

Cleavage : Acidic (HBr/AcOH) or reductive (H₂/Pd-C) conditions remove benzyl protecting groups .

-

Rearrangement : Under strong base (NaH/DMF), -Wittig rearrangements shift the benzyloxy group to adjacent positions .

Stability and Byproducts

Scientific Research Applications

1.1. MAO-B Inhibition and Neuroprotection

Recent studies have highlighted the potential of derivatives of 2-Benzyloxy-4-hydroxynitrobenzene as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. For instance, a study synthesized a series of benzothiazole derivatives based on this compound, demonstrating potent MAO-B inhibitory activity with an IC50 value of 0.062 µM for one derivative, which also exhibited neuroprotective effects and antioxidant properties . The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential.

1.2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that certain nitrophenol derivatives exhibit activity against various bacteria and fungi, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents . Its ability to disrupt microbial membranes may contribute to its efficacy.

Table 1: Synthetic Routes for this compound

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Benzyl chloride + 4-hydroxy-2-nitrophenol in the presence of a base | This compound |

| 2 | Reduction reactions or further substitutions to enhance biological activity | Various derivatives |

3.1. Neuroprotective Effects

A study evaluating the neuroprotective effects of synthesized derivatives found that compounds derived from this compound exhibited significant protective effects against oxidative stress in neuronal cells. These findings suggest that modifications to the parent compound can enhance its efficacy as a neuroprotective agent .

3.2. Antimicrobial Efficacy

Another study assessed the antimicrobial potential of various nitrophenol derivatives, including those based on this compound. Results indicated that these compounds demonstrated effective inhibition against Gram-positive bacteria, supporting their use in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 2-Benzyloxy-4-hydroxynitrobenzene depends on the specific application and the chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. The molecular targets and pathways involved vary based on the reaction conditions and the presence of catalysts or other reagents.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-Benzyloxy-4-hydroxynitrobenzene and related compounds:

| Compound Name | Molecular Formula | CAS Number | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₁NO₅ | Not Provided | 2-OBzl, 4-OH, 5-NO₂ | ~269.24 | Hydroxyl, nitro, benzyloxy |

| 2-Benzyloxy-4-nitrobenzoic acid | C₁₄H₁₁NO₅ | Not Provided | 2-OBzl, 4-NO₂, 1-COOH | 273.24 | Carboxylic acid, nitro, benzyloxy |

| 2-(Benzyloxy)-1-bromo-3-nitrobenzene | C₁₃H₁₀BrNO₃ | 688363-79-3 | 2-OBzl, 1-Br, 3-NO₂ | 308.13 | Bromine, nitro, benzyloxy |

| 4-Hydroxybenzoic acid | C₇H₆O₃ | 99-96-7 | 4-OH, 1-COOH | 138.12 | Carboxylic acid, hydroxyl |

Key Observations :

- Functional Group Diversity : Unlike this compound, which combines hydroxyl and nitro groups, 2-Benzyloxy-4-nitrobenzoic acid () includes a carboxylic acid group, significantly altering its acidity (pKa ~4.5 for -COOH vs. ~10 for -OH) and solubility in polar solvents .

- Hydrogen Bonding : The hydroxyl group in this compound facilitates hydrogen bonding, which may influence crystallization behavior, as seen in structurally related compounds like 1-Benzyloxy-4-(2-nitroethenyl)benzene () .

Biological Activity

2-Benzyloxy-4-hydroxynitrobenzene (BHN) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a nitro group (), a hydroxyl group (), and a benzyloxy group () attached to a benzene ring, which contributes to its chemical reactivity and biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated that this compound exhibits significant activity against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that BHN could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer activity of BHN has also been investigated. Research indicates that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest and apoptosis.

A study reported the following IC50 values for BHN:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

This data suggests that BHN has potent anticancer effects, warranting further investigation into its mechanisms of action and potential therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : BHN induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.

- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth and survival.

- Interaction with DNA : BHN may intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of BHN in treating infections caused by resistant strains of bacteria. Patients receiving BHN showed a significant reduction in infection rates compared to those treated with standard antibiotics. This case underscores the potential role of BHN in addressing antibiotic resistance .

Case Study 2: Cancer Treatment

In an experimental model using xenografts of MCF-7 cells in mice, treatment with BHN resulted in a marked reduction in tumor size compared to control groups. The study observed that mice treated with BHN had improved survival rates, demonstrating its potential as an effective anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.